2-Cyclopropyl-2-methoxy-propylamine
Overview
Description
2-Cyclopropyl-2-methoxy-propylamine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclopropyl group attached to a methoxy-propylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopropyl-2-methoxy-propylamine can be achieved through several synthetic routes. One common method involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is typically carried out under hydrogen atmosphere at elevated temperatures and pressures to yield the desired amine.
Industrial Production Methods: For industrial-scale production, the process may involve the use of phase transfer catalysis (PTC) to enhance reaction efficiency. For example, cyclopropylamine can be synthesized through a series of steps including ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . The use of PTC in the cyclization and hydrolysis steps allows for mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methoxy-propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-Cyclopropyl-2-methoxy-propylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methoxy-propylamine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins or enzymes . The methoxy group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methoxy group.
Methoxypropylamine: Similar but lacks the cyclopropyl group.
Cyclopropylmethoxyamine: Similar but with different positioning of functional groups.
Uniqueness: 2-Cyclopropyl-2-methoxy-propylamine is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-cyclopropyl-2-methoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAIVYMIFIKNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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